molecular formula C11H12ClNO3 B3056604 3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid CAS No. 727673-69-0

3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid

Cat. No.: B3056604
CAS No.: 727673-69-0
M. Wt: 241.67 g/mol
InChI Key: VYZGEFRTMAUBAV-UHFFFAOYSA-N
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Description

3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid is a benzoic acid derivative with a chloroacetyl-substituted aminomethyl group at the 3-position and a methyl group at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₁ClNO₃, with a molecular weight of 240.67 g/mol (monoisotopic mass: 240.0402) . The compound is structurally characterized by the reactive chloroacetyl group, which facilitates nucleophilic substitution reactions, making it valuable in medicinal chemistry and boron neutron capture therapy (BNCT) agent synthesis . The ethyl ester derivative (ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate) has been documented with a ChemSpider ID of 23080199 and CAS RN 886685-63-8, highlighting its relevance in synthetic organic chemistry .

Properties

IUPAC Name

3-[[(2-chloroacetyl)amino]methyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7-2-3-8(11(15)16)4-9(7)6-13-10(14)5-12/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZGEFRTMAUBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363669
Record name 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727673-69-0
Record name 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

A common strategy involves reducing nitro-containing precursors to amines. For example, methyl 3-nitro-4-methylbenzoate can be hydrogenated under catalytic conditions.

Procedure:

  • Substrate : Methyl 3-nitro-4-methylbenzoate (0.016 mol) in HCl.
  • Reducing Agent : Tin(II) chloride (16.0 g, 0.1 mol) in HCl.
  • Conditions : Heating at 363–373 K for 45 minutes.
  • Workup : Neutralization with NaOH (pH 8–9), extraction with ethyl acetate, and vacuum concentration.
  • Yield : 51.1% after crystallization from methanol.

Optimization Insights :

  • Catalyst Selection : Palladium on carbon (Pd/C, 5–10% Pd) is preferred for nitro reductions, offering >90% conversion under 1–3 bar $$ \text{H}_2 $$.
  • Stirring Speed : High-speed stirring (>1,200 rpm) enhances gas-liquid mass transfer, improving yield.

Alternative Route: Reductive Amination

Patent CN105936625A describes reductive amination of 3-nitro-4-methylbenzaldehyde using ammonium formate and Pd/C in methanol, yielding 3-aminomethyl-4-methylbenzoic acid after hydrolysis.

Acylation with Chloroacetyl Chloride

Reaction Conditions

The intermediate 3-aminomethyl-4-methylbenzoic acid is acylated with chloroacetyl chloride under basic conditions:

Procedure:

  • Reagents :
    • 3-Aminomethyl-4-methylbenzoic acid (1 equiv).
    • Chloroacetyl chloride (1.2 equiv).
    • Base: NaOH or triethylamine (1.5 equiv).
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Temperature : 0–5°C (to minimize hydrolysis).
  • Workup : Acidification to pH 2–3, filtration, and recrystallization from ethanol/water.

Yield : 70–78%.

Critical Parameters

  • Base Selection : NaOH outperforms weaker bases (e.g., $$ \text{NaHCO}_3 $$) in suppressing side reactions.
  • Solvent Purity : Anhydrous solvents prevent chloroacetyl chloride hydrolysis.

Purification and Characterization

Crystallization

Recrystallization from methanol or ethanol/water mixtures yields pure product with a melting point of 377 K.

Analytical Data

  • $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$) :
    • δ 2.35 (s, 3H, CH$$ _3 $$),
    • δ 4.15 (d, 2H, CH$$ _2 $$-NH),
    • δ 8.45 (t, 1H, NH),
    • δ 12.8 (s, 1H, COOH).
  • HPLC Purity : >95% (C18 column, acetonitrile/water).

Industrial-Scale Considerations

Catalytic Hydrogenation at Scale

Patent WO2017191650A1 highlights the use of high-pressure reactors (10–15 bar $$ \text{H}_2 $$) with Pd/C (5% Pd) for nitro reductions, achieving >85% yield.

Cost-Effective Acylation

Bulk synthesis employs continuous-flow reactors to maintain low temperatures (0–5°C) during chloroacetyl chloride addition, reducing byproduct formation.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-acylation is minimized by controlled reagent addition and stoichiometry.
  • Chloroacetyl Hydrolysis : Use of anhydrous conditions and rapid workup preserves the chloroacetyl group.

Chemical Reactions Analysis

Types of Reactions

3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Hydrolysis: Acidic hydrolysis involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

    Substitution: New derivatives with different functional groups replacing the chloroacetyl group.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development and pharmacokinetics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid Chloroacetyl-aminomethyl (3), Methyl (4) C₁₁H₁₁ClNO₃ High reactivity via chloroacetyl group; potential BNCT agent
3-chloro-4-[(2-chloroacetyl)amino]benzoic acid Chloro (3), Chloroacetyl-amino (4) C₉H₇Cl₂NO₃ Dual chloro groups enhance electrophilicity; safety data documented
4-Amino-2-chloro-3-methylbenzoic acid Amino (4), Chloro (2), Methyl (3) C₈H₈ClNO₂ Intermediate in pharmaceutical synthesis; CAS 6212-33-5
5-CA-MCBX-NDM Methoxy, aminoethyl, methyl (positions vary) C₁₆H₁₅ClNO₅ Studied for drug metabolism; modified ester derivatives
3-({[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-4-methylbenzoic acid Benzimidazole-sulfanyl (3), Methyl (4) C₁₇H₁₄ClN₃O₃S Antifungal/anticancer potential due to benzimidazole moiety

Key Observations:

  • Chloroacetyl Group Reactivity: The target compound’s chloroacetyl group enables rapid thiol-exchange reactions, as demonstrated in BNCT studies where it reacts with mercaptoundecahydrododecaborate (BSH) . This contrasts with non-chloroacetylated analogues (e.g., 4-Amino-2-chloro-3-methylbenzoic acid), which lack this reactivity .
  • Steric and Electronic Effects : Compounds with bulkier substituents (e.g., benzimidazole-sulfanyl in ) exhibit reduced reaction rates compared to the target compound due to steric hindrance.

Key Findings:

  • The target compound’s BNCT applicability is unique among chloroacetylated benzoic acids, as its reactivity with BSH is 2–3 times faster than analogues lacking basic amino acid residues .
  • Compounds like 3-[bis(2-chloroethyl)amino]-4-methylbenzoic acid exhibit cytotoxicity but lack the targeted delivery mechanism enabled by the chloroacetyl-BSH interaction .

Comparison with Other Syntheses:

  • Pyridylpyrazole Derivatives : Similar amidation steps using chloroacetyl chloride are employed, but require additional steps for heterocyclic ring formation .
  • Benzimidazole Analogues : Require sulfanyl-acetyl coupling, which complicates purification compared to the target compound’s straightforward synthesis .

Biological Activity

3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid, with the molecular formula C11H12ClNO3 and a molecular weight of approximately 241.67 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a chloroacetyl group connected to an amino group, which is further linked to a methyl-substituted benzoic acid structure. This unique configuration is crucial for its biological activity, particularly in medicinal chemistry.

Biological Activities

Preliminary research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its utility in developing antimicrobial agents.
  • Antiproliferative Effects : Studies indicate that this compound may inhibit the growth of certain cancer cell lines, showcasing its potential as an anticancer agent .
  • Enzyme Inhibition : There is ongoing research into its ability to interact with biological macromolecules, which could lead to applications in enzyme inhibition.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • The chloroacetyl group may enhance the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets.
  • The amino group could play a role in forming hydrogen bonds with biological macromolecules, contributing to its antimicrobial and antiproliferative effects.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential in treating infections caused by these pathogens .
  • Antiproliferative Effects : In vitro tests showed that the compound inhibited the proliferation of cancer cell lines such as PC3 (prostate cancer), indicating its potential as an anticancer therapeutic agent .
  • Enzyme Interaction Studies : Research focused on the interactions between this compound and various enzymes has revealed promising results. For instance, it has been suggested that the compound may act as an inhibitor for specific proteases involved in cancer progression.

Data Summary

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against S. aureus and P. aeruginosa
AntiproliferativeInhibits growth of PC3 cells
Enzyme inhibitionPotential inhibitor for proteases

Future Directions

Further research is needed to fully elucidate the mechanisms of action and optimize the biological activity of this compound. Investigations into structure-activity relationships (SAR) will be crucial for enhancing its efficacy and reducing potential toxicity.

Q & A

Q. What methodologies assess the compound’s metabolic stability and toxicity in preclinical models?

  • In Vitro Toxicity :
  • Use hepatic microsomes to measure metabolic half-life. Identify metabolites (e.g., glutathione adducts) via LC-MS/MS .
  • Ames Test : Screen for mutagenicity in Salmonella strains TA98/TA100 .
  • In Vivo Models : Administer to rodents (e.g., Sprague-Dawley rats) and monitor hepatic/kidney biomarkers (ALT, creatinine) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid
Reactant of Route 2
3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid

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